![molecular formula C18H15N5S B2807100 3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 863452-99-7](/img/structure/B2807100.png)
3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H15N5S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Significance
Pyrimidine derivatives, including structures related to "3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine," have a profound impact on the field of medicinal chemistry due to their wide range of biological activities. These compounds are explored for their potential in various therapeutic areas, such as anticancer, antibacterial, antifungal, antiviral, and CNS (central nervous system) activities.
Biological and Medicinal Applications : Pyrimidine derivatives are essential in developing optical sensors and have significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating their versatility beyond therapeutic uses (Jindal & Kaur, 2021).
Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of pyrimidine ligands, particularly in the context of uridine and thymidine phosphorylases, underscores their potential for the rational design of new inhibitors, highlighting the chemical versatility and application breadth of pyrimidine derivatives in therapeutic development (Niedzwicki et al., 1983).
Optoelectronic Materials : The integration of pyrimidine rings into π-extended conjugated systems for optoelectronic materials development demonstrates their utility in fabricating materials for organic light-emitting diodes (OLEDs) and solar cells. This area of research opens new avenues for the application of pyrimidine derivatives beyond traditional medicinal purposes (Lipunova et al., 2018).
Synthesis Using Hybrid Catalysts : The exploration of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds emphasizes the evolving methodologies in medicinal chemistry aimed at developing new therapeutic agents. This research area focuses on the innovative use of organocatalysts, metal catalysts, and nanocatalysts to create structurally diverse pyrimidine derivatives with potential medicinal applications (Parmar et al., 2023).
CNS Acting Drugs : The identification of functional chemical groups within pyrimidine derivatives that may serve as lead molecules for CNS activity underscores their potential in developing novel therapeutic agents for treating CNS disorders. This research highlights the versatility of pyrimidine derivatives in addressing various CNS-related therapeutic needs (Saganuwan, 2017).
Anti-inflammatory Properties : Pyrimidines exhibit potent anti-inflammatory effects by inhibiting vital inflammatory mediators, demonstrating their therapeutic potential in treating inflammatory conditions. This area of research provides insights into the structural requirements for enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 targeting compounds . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that these compounds may interact with CDK2 to inhibit its activity, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can lead to alterations in cell cycle progression . This could potentially affect various downstream effects related to cell proliferation and growth .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been observed to cause alterations in cell cycle progression and induce apoptosis within cells .
Propiedades
IUPAC Name |
3-benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-3-7-14(8-4-1)11-23-17-16(21-22-23)18(20-13-19-17)24-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPFPPKNISOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
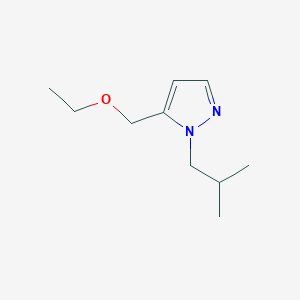
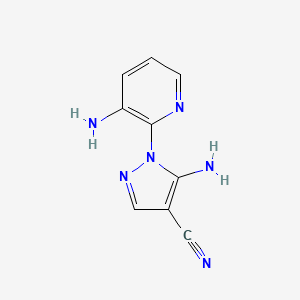
![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)
![2-[[1-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2807025.png)
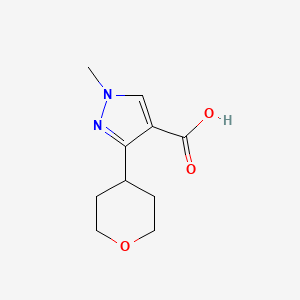

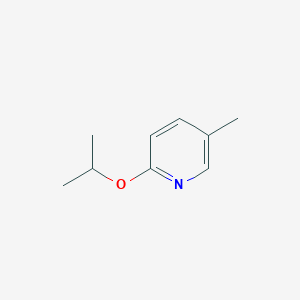
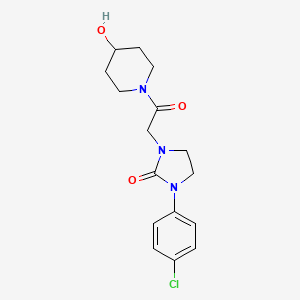
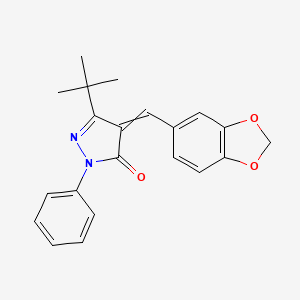
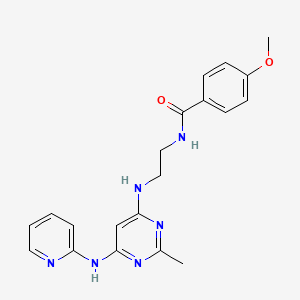
![N-[4-[2-(2-ethyl-1-oxobutyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2807040.png)
